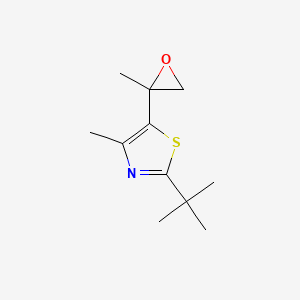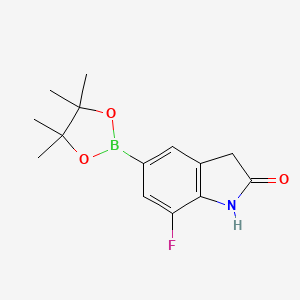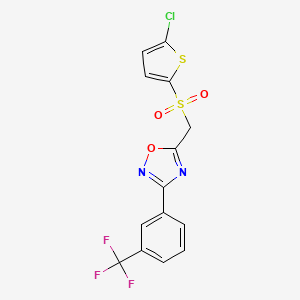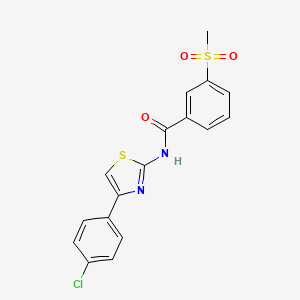
2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole has potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, it has been investigated for its potential use in the development of new materials and as a catalyst in organic synthesis.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole is not fully understood. However, it has been suggested that its anti-inflammatory and anti-tumor properties may be due to its ability to inhibit the production of cytokines and other inflammatory mediators. It has also been suggested that it may act as an antioxidant and protect against oxidative stress.
Biochemical and physiological effects:
Studies have shown that this compound exhibits low toxicity and does not have any significant adverse effects on biochemical and physiological parameters in animal models. However, further studies are required to determine its long-term effects and safety in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole in lab experiments is its potential to exhibit anti-inflammatory and anti-tumor properties. However, its limited solubility in water and other solvents may pose a challenge in some experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research of 2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole. One potential direction is to investigate its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to explore its potential use as a catalyst in organic synthesis. Additionally, further studies are required to determine its long-term effects and safety in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of 2-Tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole involves the reaction between tert-butylamine and 2-bromo-4-methyl-5-(2-methyloxiran-2-yl)thiazole in the presence of potassium carbonate. The reaction is carried out in acetonitrile at a temperature of 80°C for 24 hours. The product is then purified using column chromatography to obtain the final compound.
Propiedades
IUPAC Name |
2-tert-butyl-4-methyl-5-(2-methyloxiran-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-7-8(11(5)6-13-11)14-9(12-7)10(2,3)4/h6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQSQCSXXVHHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)(C)C)C2(CO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-iodo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2716555.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B2716556.png)
![6-Tert-butyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2716558.png)



![3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![[2-(1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetylamino]-acetic acid ethyl ester](/img/structure/B2716568.png)


![2-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1H-indole](/img/structure/B2716575.png)
